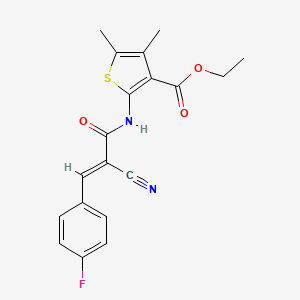

(E)-ethyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

Description

The compound (E)-ethyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate belongs to a class of thiophene-based acrylamido derivatives synthesized via Knoevenagel condensation . Its structure features a dimethylthiophene core, an acrylamido linker with a cyano group, and a 4-fluorophenyl substituent. The synthesis involves reacting ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate with 4-fluorobenzaldehyde in toluene under reflux, catalyzed by piperidine and acetic acid, yielding the product in high purity (72–94% yields) after recrystallization . This compound is part of a broader series designed to explore structure-activity relationships (SAR) for antioxidant and anti-inflammatory applications .

Properties

IUPAC Name |

ethyl 2-[[(E)-2-cyano-3-(4-fluorophenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3S/c1-4-25-19(24)16-11(2)12(3)26-18(16)22-17(23)14(10-21)9-13-5-7-15(20)8-6-13/h5-9H,4H2,1-3H3,(H,22,23)/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFFDDCAZMJQBK-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC2=CC=C(C=C2)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C(=C/C2=CC=C(C=C2)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-ethyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound notable for its diverse biological activities. This compound features a thiophene ring along with multiple functional groups, including a cyano group and an acrylamide moiety. Its unique structural attributes contribute to its potential in medicinal chemistry, particularly concerning anticancer and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of this compound is C21H19FN2O3S, with a molecular weight of approximately 358.4 g/mol. The presence of the fluorinated phenyl group and various methyl substituents on the thiophene ring enhance its chemical reactivity and biological activity .

Anticancer Activity

Recent studies have indicated that thiophene derivatives, including compounds similar to this compound, exhibit significant anticancer properties. For instance, 2,5-dimethylthiophene derivatives have shown potential as selective topoisomerase II inhibitors, demonstrating efficacy against various cancer cell lines such as breast, colon, lung, and prostate cancers at low micromolar concentrations . The mechanism involves the induction of reactive oxygen species (ROS) and apoptosis in cancer cells.

| Compound | Cancer Cell Lines Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2,5-Dimethylthiophene Derivative | Breast, Colon, Lung, Prostate | Low Micromolar | Topoisomerase II Inhibition |

| This compound | TBD | TBD | TBD |

Anti-inflammatory Activity

Thiophene-based compounds are recognized for their anti-inflammatory effects. Studies have reported that they inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in inflammation pathways. For example, certain thiophene derivatives have shown IC50 values in the low micromolar range against these enzymes . The presence of specific functional groups such as hydroxyl or methoxy radicals enhances their inhibitory activity.

| Compound | Target Enzyme | IC50 (µM) | Observed Effects |

|---|---|---|---|

| Thiophene Derivative A | COX | 29.2 | Reduced Pro-inflammatory Cytokines |

| Thiophene Derivative B | LOX | 6.0 | Anti-inflammatory Activity |

The biological activity of this compound can be attributed to several mechanisms:

- Topoisomerase Inhibition : Compounds with similar structures have been identified as topoisomerase II inhibitors, which disrupt DNA replication in cancer cells.

- Calcium Channel Blockade : Some thiophene derivatives exhibit spasmolytic activity by blocking calcium channels in smooth muscle tissues . This mechanism may also contribute to their anti-inflammatory properties.

- Reactive Oxygen Species Generation : The induction of ROS leads to oxidative stress in cancer cells, promoting apoptotic pathways .

Case Studies

Several studies have explored the biological activities of thiophene derivatives:

- Study on Anticancer Effects : A compound structurally related to this compound was tested against various cancer cell lines and showed promising results as a potent anticancer agent .

- Anti-inflammatory Research : Another study evaluated the anti-inflammatory properties of thiophene derivatives and found significant reductions in pro-inflammatory cytokines when administered in vivo .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (E)-ethyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate exhibit notable antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria, including Gram-positive strains like Staphylococcus aureus and Bacillus subtilis . The presence of the cyano and fluorophenyl groups enhances its interaction with microbial targets.

Anti-inflammatory and Antioxidant Properties

The compound has been evaluated for its anti-inflammatory and antioxidant activities. In vitro tests reveal that it can scavenge free radicals and reduce oxidative stress markers, making it a candidate for therapeutic applications in inflammatory diseases . The unique structure contributes to its efficacy by modulating cellular pathways involved in inflammation.

Potential Anticancer Activity

Emerging studies suggest that this compound may also possess anticancer properties. Its ability to interact with biological targets, potentially inhibiting cancer cell proliferation, is under investigation. The structural features of this compound facilitate binding to cancer-related proteins, which could lead to the development of new cancer therapies .

Building Block for Complex Molecules

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow chemists to explore novel reaction pathways and develop new synthetic methodologies .

Polymer Chemistry

The compound's stability and reactivity make it suitable for applications in polymer chemistry. It can be utilized in the formulation of advanced materials such as coatings or composites, where its properties can enhance performance characteristics .

Material Development

In industrial contexts, this compound is being explored for its potential in developing new materials. This includes high-performance polymers that require specific thermal and mechanical properties . The compound's functional groups facilitate further chemical modifications that can tailor materials for specific applications.

Pharmaceutical Formulations

The compound's bioactivity positions it as a candidate for incorporation into pharmaceutical formulations. Its ability to modulate biological pathways makes it attractive for drug development aimed at treating various diseases .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Madhavi et al. (2020) | Antimicrobial Activity | Demonstrated significant inhibition against Staphylococcus aureus and Bacillus subtilis; highlighted structural activity relationships. |

| ResearchGate Study (2017) | Antioxidant Properties | Showed effective radical scavenging abilities; linked phenolic moieties to enhanced antioxidant activity. |

| PubChem Data (2025) | Chemical Properties | Detailed molecular structure; provided insights into potential reactivity and stability under various conditions. |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Phenyl Ring

The 4-fluorophenyl group distinguishes this compound from analogs with substituents such as 4-hydroxyphenyl (3d) , 4-hydroxy-3-methoxyphenyl (3e) , and others (e.g., nitro, chloro) . Key comparisons include:

| Property | 4-Fluorophenyl (Target) | 4-Hydroxyphenyl (3d) | 4-Hydroxy-3-Methoxyphenyl (3e) |

|---|---|---|---|

| Melting Point (°C) | Not reported | 298–300 | 215–216 |

| Yield (%) | ~72–94 (series average) | 90 | 88 |

| IR Stretching (cm⁻¹) | Expected: ~2212 (C≡N), 1660 (C=O) | 2212 (C≡N), 1660 (C=O) | 2212 (C≡N), 1664 (C=O) |

| Electron Effects | Electron-withdrawing (-F) | Electron-donating (-OH) | Mixed (-OH, -OCH₃) |

- Solubility & Melting Points: Fluorine’s moderate polarity likely results in lower melting points compared to 3d (which has strong hydrogen-bonding -OH) but higher than non-polar substituents (e.g., -CH₃).

Core Structure Variations

The dimethylthiophene core differentiates this compound from tetrahydrobenzo[b]thiophene analogs (e.g., Compound F in ):

| Property | Dimethylthiophene (Target) | Tetrahydrobenzo[b]Thiophene (Compound F) |

|---|---|---|

| Planarity | Planar ring | Non-planar (puckered cyclohexene fusion) |

| Steric Effects | Moderate (2× -CH₃) | High (tetrahydrobenzo ring) |

| Bioavailability | Likely higher | Reduced due to increased hydrophobicity |

- Ring Puckering : The tetrahydrobenzo[b]thiophene’s puckered conformation (as defined by Cremer-Pople coordinates ) may hinder membrane permeability compared to the planar dimethylthiophene core .

- Antioxidant Activity : Tetrahydrobenzo derivatives (e.g., Compound F) show moderate antioxidant activity in DPPH assays (IC₅₀ ~25–50 µM) , but direct data for the 4-fluoro dimethylthiophene analog is unavailable.

Spectral Data

- ¹H NMR : The 4-fluorophenyl group’s deshielding effect would shift aromatic protons upfield (δ ~7.0–8.0 ppm) compared to 4-hydroxyphenyl analogs (δ ~6.9–8.0 ppm) .

- Mass Spectrometry : Expected molecular ion [M-1] at m/z ~425 (calculated for C₂₀H₁₈FN₂O₃S), aligning with reported values for similar compounds .

Q & A

Q. What is the established synthetic route for (E)-ethyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate?

The compound is synthesized via a Knoevenagel condensation between ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate and 4-fluorobenzaldehyde. The reaction is catalyzed by piperidine and acetic acid in toluene under reflux (5–6 hours), yielding the target compound after recrystallization. Key steps include:

Q. How is the compound characterized to confirm its structure and purity?

Standard characterization involves:

- IR spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2212 cm⁻¹, ester C=O at ~1660 cm⁻¹) .

- 1H NMR : Identifies substituents (e.g., aromatic protons at δ 6.96–8.01 ppm, NH proton at δ 11.87 ppm) and confirms the E-configuration via coupling constants of the acrylamido double bond .

- Mass spectrometry : Validates molecular weight (e.g., [M−1]⁻ peak at m/z 369) .

Q. What in vitro biological assays are used to evaluate its antioxidant and anti-inflammatory activity?

- Antioxidant assays :

- DPPH radical scavenging : Measures hydrogen-donating capacity.

- Ferric reducing power (FRAP) : Assesses electron-transfer potential.

- Anti-inflammatory assays :

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require careful pH control.

- Catalyst tuning : Alternative bases (e.g., DBU) or acidic additives (e.g., p-TsOH) can reduce side reactions.

- Temperature modulation : Microwave-assisted synthesis reduces reaction time and improves yield .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- X-ray crystallography : Provides definitive proof of the E-configuration and spatial arrangement of substituents. For example, SHELX software refines crystallographic data to resolve ambiguities in bond angles or torsion angles .

- 2D NMR (COSY, NOESY) : Correlates proton-proton interactions to confirm substituent positions .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects.

- Scaffold modification : Introduce heterocycles (e.g., pyridine) instead of thiophene to alter pharmacokinetic properties.

- In silico modeling : Molecular docking predicts binding affinity to targets like COX-2 or NF-κB .

Q. What experimental controls are critical in assessing in vivo anti-inflammatory efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.